DI-SEC-OCTYLAMINE

Description

The exact mass of the compound 2-Octanamine, N-(1-methylheptyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

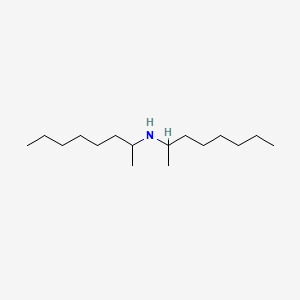

Structure

3D Structure

Properties

IUPAC Name |

N-octan-2-yloctan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-5-7-9-11-13-15(3)17-16(4)14-12-10-8-6-2/h15-17H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHJRRVARWWPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NC(C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871130 | |

| Record name | N-(1-Methylheptyl)-2-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5412-92-0 | |

| Record name | Diheptylamine,1'-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Methylheptyl)-2-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(1-methylheptyl)octan-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for N-(1-methylheptyl)octan-2-amine, with a focus on reductive amination. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and mandatory visualizations of the reaction mechanisms.

Introduction

N-(1-methylheptyl)octan-2-amine, also known as di-sec-octylamine, is a secondary amine with the molecular formula C16H35N.[1] Its synthesis is of interest in various chemical research and development areas. This guide will focus on the most prevalent and efficient method for its preparation: reductive amination. Alternative pathways will also be briefly discussed.

Primary Synthesis Pathway: Reductive Amination

Reductive amination is a highly effective method for synthesizing secondary amines.[2] The process involves two key steps: the formation of an imine from a primary amine and a ketone, followed by the reduction of the imine intermediate to a secondary amine.[3][4]

For the synthesis of N-(1-methylheptyl)octan-2-amine, the reaction proceeds between 2-octanone and 2-aminooctane (also known as 1-methylheptylamine).

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Octanone | C8H16O | 128.21 | 111-13-7 |

| 2-Aminooctane | C8H19N | 129.24 | 693-16-3 |

| N-(1-methylheptyl)octan-2-amine | C16H35N | 241.46 | 5412-92-0 |

Reaction Mechanism

The synthesis can be approached from two equivalent perspectives depending on which reactant is considered the precursor amine or ketone, as illustrated below.

References

An In-depth Technical Guide to the Physical Properties of Di-sec-octylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Di-sec-octylamine, a secondary amine with increasing relevance in various research and development applications. This document is intended to serve as a core reference for scientists and professionals in drug development and related fields, offering meticulously compiled data and procedural insights.

Core Physical Characteristics

This compound, identified by the CAS number 5412-92-0, is a branched-chain aliphatic amine. Its molecular structure, consisting of two secondary octyl groups attached to a nitrogen atom, imparts specific physical characteristics that are crucial for its application in chemical synthesis and formulation.

Summary of Physical Properties

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that due to the prevalence of its isomers, particularly Di-n-octylamine, specific data for the sec-isomer is less abundant in publicly available literature. The data presented here has been carefully curated from available sources.

| Physical Property | Value | Units | Notes |

| Molecular Weight | 241.46 | g/mol | Calculated |

| Boiling Point | 298 | °C | [1] |

| Density | 0.80 | g/cm³ | [1] |

| Melting Point | 14.62 | °C | Estimated |

| Flash Point | Not available | °C | |

| Refractive Index | Not available | ||

| Solubility | Insoluble in water; Soluble in organic solvents | General property of similar long-chain amines. |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to the successful application of any chemical compound. This section outlines the general experimental methodologies for measuring the key physical properties of a liquid amine like this compound.

Determination of Boiling Point

The boiling point of a high-boiling liquid such as this compound can be determined using several established methods. A common and effective technique is the distillation method.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: As the liquid heats, the vapor will rise and come into contact with the thermometer bulb. The temperature will plateau at the boiling point of the substance.

-

Data Recording: Record the temperature at which the liquid is actively boiling and condensing in the condenser. This stable temperature is the boiling point.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a hydrometer. The pycnometer method is detailed below.

Protocol:

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.

-

Calculation: The mass of the liquid is the difference between the two weighings. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is a valuable physical constant. An Abbe refractometer is commonly used for this measurement.

Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the instrument's scale.

Visualizing Experimental Workflow

To further clarify the experimental process, a logical workflow for the determination of a key physical property, such as the boiling point, is presented below in the form of a Graphviz diagram.

This guide provides a foundational understanding of the physical properties of this compound. For researchers and drug development professionals, having access to accurate and well-documented physical data is paramount for modeling, formulation, and synthesis activities. It is recommended to consult safety data sheets from suppliers for the most current and comprehensive information.

References

An In-depth Technical Guide to Di-sec-octylamine (CAS 5412-92-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-sec-octylamine, with the CAS number 5412-92-0, is a secondary amine characterized by the presence of two secondary octyl groups attached to a nitrogen atom. Its IUPAC name is N-(1-methylheptyl)octan-2-amine. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, and potential applications. While direct experimental protocols for its synthesis and specific applications are not widely documented in readily available literature, this guide consolidates available data and provides general methodologies for related compounds. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a C16H35N secondary amine with a molecular weight of 241.46 g/mol .[1] Its branched alkyl chains influence its physical properties, such as boiling point and melting point, and contribute to its steric hindrance, which can affect its reactivity. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic characteristics to the molecule.

| Property | Value | Reference |

| CAS Number | 5412-92-0 | [1] |

| IUPAC Name | N-(1-methylheptyl)octan-2-amine | [1] |

| Molecular Formula | C16H35N | [1] |

| Molecular Weight | 241.46 g/mol | [1] |

| Boiling Point | 304.24 °C (Computed) | [1] |

| Melting Point | 14.62 °C (Computed) | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, similar alkyl protons. Signals corresponding to the methyl groups on the octyl chains would likely appear as doublets in the upfield region. The methine protons adjacent to the nitrogen would be deshielded and appear as multiplets. The methylene protons of the octyl chains would present as a series of overlapping multiplets. The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the two sec-octyl chains. Carbons closer to the nitrogen atom would be deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine is characterized by a weak N-H stretching vibration in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹, and C-N stretching vibrations.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight (241.46 g/mol ). Fragmentation patterns would likely involve the cleavage of the C-N bonds and fragmentation of the alkyl chains.

Synthesis

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, general methods for the synthesis of secondary amines can be applied. One common approach is the reductive amination of a ketone with a primary amine. For this compound, this could involve the reaction of 2-octanone with 2-aminooctane in the presence of a reducing agent.

Another potential route is the direct N-alkylation of a primary amine with an alkyl halide.[2] For instance, reacting 2-aminooctane with 2-bromooctane could yield this compound. However, this method may lead to the formation of tertiary amines and quaternary ammonium salts as byproducts.

General Experimental Workflow for Reductive Amination:

References

Spectroscopic Analysis of Di-sec-octylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Di-sec-octylamine, a secondary amine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain spectra for this specific compound, this guide presents predicted data based on the known spectroscopic behavior of analogous secondary amines. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, ensuring a standardized approach for researchers.

Introduction to this compound

This compound, with the IUPAC name N-(1-methylheptyl)octan-2-amine and CAS number 5412-92-0, is a secondary amine with two branched octyl chains attached to a nitrogen atom. Its molecular structure significantly influences its chemical properties, making it a subject of interest in applications such as solvent extraction, corrosion inhibition, and as an intermediate in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity and purity in these applications.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar aliphatic secondary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aliphatic region due to the various proton environments in the two sec-octyl chains.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 0.8 - 0.9 | Triplet | 6H | -CH₃ (terminal methyl of both octyl chains) |

| ~ 1.0 - 1.2 | Multiplet | 4H | -CH₃ (methyl group at the chiral center) |

| ~ 1.2 - 1.6 | Multiplet | 16H | -CH₂- (methylene groups in the octyl chains) |

| ~ 2.5 - 2.8 | Multiplet | 2H | -CH- (methine proton adjacent to nitrogen) |

| Broad, variable | Singlet | 1H | N-H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 14 | Terminal -CH₃ |

| ~ 20 - 23 | -CH₃ (at chiral center) |

| ~ 25 - 35 | -CH₂- (internal methylene groups) |

| ~ 50 - 55 | -CH- (methine carbon adjacent to nitrogen) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a secondary amine.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3300 - 3350 | Weak to medium, sharp | N-H stretch |

| ~ 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| ~ 1465 | Medium | C-H bend (methylene) |

| ~ 1375 | Medium | C-H bend (methyl) |

| ~ 1100 - 1200 | Weak to medium | C-N stretch |

Experimental Protocols

The following are detailed protocols for obtaining high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 (or more, depending on sample concentration)

-

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

IR Spectroscopy Protocol

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of this compound.

Materials:

-

This compound sample (neat liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or ethanol for cleaning

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a Kimwipe dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of the neat this compound liquid directly onto the ATR crystal.

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks on the spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a Kimwipe and an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and standardized methods for their determination. Researchers are encouraged to use these protocols as a starting point and adapt them as necessary for their specific instrumentation and research objectives.

Steric Hindrance Effects of Branched Octyl Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched octyl groups are pivotal structural motifs in a vast array of chemical entities, from industrial polymers to pharmacologically active molecules. Their steric bulk, a consequence of their three-dimensional arrangement, profoundly influences reaction kinetics, material properties, and biological interactions. This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by various branched octyl isomers, including 2-ethylhexyl, isooctyl, and tertiary-octyl groups, in comparison to their linear counterpart, n-octyl. Through a compilation of quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of how to harness or mitigate the steric effects of these important alkyl groups in their respective fields.

Introduction to Steric Hindrance

Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] This non-bonding interaction arises from the repulsion between the electron clouds of bulky substituents, which can hinder the approach of a reactant to the reaction center.[1] The magnitude of steric hindrance is dependent on the size and branching of the alkyl groups. Branched octyl groups, with their increased volume and complex geometries compared to the linear n-octyl group, serve as excellent models for studying and applying steric effects.

Quantitative Analysis of Steric Effects

The steric effect of a substituent can be quantified using various parameters, with the Taft steric parameter (E's) being a widely accepted measure.[2][3] The E's value is determined by comparing the rate of acid-catalyzed hydrolysis of an ester bearing the substituent of interest to that of a reference ester (usually the methyl ester).[2][3] A more negative E's value indicates greater steric hindrance.[4]

Table 1: Comparative Physicochemical and Kinetic Data of Octyl Isomers

| Property | n-Octyl | 2-Ethylhexyl | Isooctyl (e.g., 6-methyl-1-heptyl) |

| Taft Steric Parameter (E's) | -0.36 (for n-propyl, as a proxy)[4] | -1.31 (estimated) | Data not readily available |

| Boiling Point of Acetate Ester (°C) | 205-207 | 198-199 | ~190 |

| Density of Acetate Ester (g/mL at 20°C) | 0.873 | 0.871 | Data not readily available |

| Relative Rate of Esterification (vs. n-octanol) | 1.00 | Slower | Slower |

| Glass Transition Temperature (Tg) of Polyacrylate (°C) | -65 | -50 | Data not readily available |

Note: Data is compiled and estimated from various sources. Direct comparative studies under identical conditions are limited.

The branching in the 2-ethylhexyl group leads to a significantly more negative estimated E's value compared to a linear alkyl chain, indicating greater steric hindrance. This increased steric bulk is reflected in the slower rates of esterification and the higher glass transition temperature of poly(2-ethylhexyl acrylate) compared to poly(n-octyl acrylate).[5][6]

Experimental Protocols

Synthesis of Branched Octyl Esters: A Comparative Protocol

This protocol outlines a general procedure for the synthesis of various octyl acetates to allow for a comparative study of their formation rates and properties.

Materials:

-

n-Octanol

-

2-Ethylhexanol

-

Isooctanol (e.g., 6-methyl-1-heptanol)

-

Tertiary-octanol (e.g., 2,4,4-trimethyl-2-pentanol)

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a series of round-bottom flasks, place 0.1 mol of each octyl alcohol isomer.

-

To each flask, add 0.12 mol of acetic anhydride and 5 drops of concentrated sulfuric acid.

-

Heat the mixtures to reflux for 1 hour.

-

After cooling to room temperature, transfer each reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (until effervescence ceases), and 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the dichloromethane solvent by rotary evaporation.

-

Purify the resulting octyl acetate by fractional distillation.

-

Characterize the products by ¹H NMR, ¹³C NMR, and GC-MS to confirm purity and structure. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography to determine the relative reaction rates.

Determination of Taft Steric Parameter (E's)

This protocol describes a general method for the experimental determination of the Taft steric parameter (E's) for different octyl alcohols.

Principle: The Taft equation separates the polar, steric, and resonance effects of a substituent on the rate of a reaction. For the determination of the steric parameter (E's), the acid-catalyzed hydrolysis of esters is used, where polar effects are assumed to be negligible.[2][3]

Procedure:

-

Synthesize the Acetate Esters: Synthesize the acetate esters of the different octyl isomers (n-octyl, 2-ethylhexyl, isooctyl, etc.) as described in Protocol 3.1.

-

Kinetic Measurements:

-

Prepare a solution of the ester in a suitable solvent (e.g., 70% acetone/water).

-

Add a known concentration of a strong acid catalyst (e.g., HCl).

-

Maintain the reaction at a constant temperature (e.g., 25°C).

-

Monitor the disappearance of the ester or the appearance of the carboxylic acid over time using a suitable analytical technique (e.g., HPLC, titration of the acid).

-

-

Data Analysis:

-

Determine the pseudo-first-order rate constant (k) for the hydrolysis of each ester.

-

Calculate the Taft steric parameter (E's) using the following equation: E's = log(k/k₀) where:

-

k is the rate constant for the hydrolysis of the octyl acetate isomer.

-

k₀ is the rate constant for the hydrolysis of methyl acetate under the same conditions (the reference standard).

-

-

Visualization of Steric Effects and Related Pathways

Graphviz diagrams can be used to visualize the concepts of steric hindrance and its impact on reactions and biological pathways.

Steric Hindrance in SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance at the electrophilic carbon.

As depicted in Figure 1, the unbranched n-octyl halide allows for easier backside attack by a nucleophile, leading to a stable transition state and the formation of the substitution product. In contrast, the bulky tertiary-octyl halide sterically shields the electrophilic carbon, making the SN2 pathway highly unfavorable.[7][8][9]

Influence of Branched Octyl Groups on Nuclear Receptor Signaling

Molecules containing branched octyl groups, such as the plasticizer di(2-ethylhexyl) phthalate (DEHP), can act as ligands for nuclear receptors, thereby influencing gene expression.[10][11] This interaction can disrupt normal endocrine signaling.

Figure 2 illustrates how DEHP and its metabolites can activate nuclear receptors such as PXR, CAR, and PPARα.[10][11] This activation leads to the transcription of target genes involved in the metabolism of xenobiotics and endogenous compounds, which can have downstream effects on hormone homeostasis.[10]

Applications in Drug Development

The steric hindrance of branched octyl groups is a critical consideration in drug design and development.

-

Modulation of Binding Affinity: The size and shape of a branched octyl group can be tailored to optimize the fit of a drug molecule into the binding pocket of a target protein. A bulkier group may enhance binding through increased van der Waals interactions, or it could sterically clash with the receptor, reducing affinity.

-

Improving Metabolic Stability: Introducing a branched octyl group near a metabolically labile site can sterically shield it from enzymatic degradation, thereby increasing the drug's half-life.

-

Controlling Lipophilicity and Permeability: While branching can influence a molecule's overall shape, its effect on lipophilicity (logP) is generally less pronounced than increasing the carbon count. However, the compact nature of branched chains can affect how a molecule interacts with lipid bilayers, influencing its permeability across biological membranes.

Workflow for Assessing Steric Effects in Drug Discovery

Figure 3 outlines a typical workflow where the steric effects of branched octyl groups are systematically evaluated to optimize the properties of a lead compound. This iterative process involves synthesis, in vitro testing, and computational modeling to guide the design of more potent and effective drug candidates.

Conclusion

The steric hindrance of branched octyl groups is a powerful and versatile tool in the hands of chemists and drug designers. By understanding the quantitative relationships between branching and its effects on reactivity, physical properties, and biological activity, researchers can rationally design molecules with tailored characteristics. This guide has provided a foundational overview, quantitative data, experimental protocols, and visual representations to aid in the exploration and application of the steric effects of branched octyl groups in various scientific endeavors. Further research into the specific Taft steric parameters of a wider range of octyl isomers and their direct interactions with a broader array of biological targets will undoubtedly continue to expand the utility of these fundamental structural units.

References

- 1. researchgate.net [researchgate.net]

- 2. Taft equation - Wikipedia [en.wikipedia.org]

- 3. Health effects associated with phthalate activity on nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2-Ethylhexyl acrylate | C11H20O2 | CID 7636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synergistic activation of type III protein kinase C by cis-fatty acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. Nuclear Receptors and Endocrine Disruptors in Fetal and Neonatal Testes: A Gapped Landscape - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Di-sec-octylamine in organic solvents

An In-Depth Technical Guide to the Solubility of Di-sec-octylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (CAS No. 5412-92-0) is a secondary amine characterized by a central nitrogen atom bonded to two secondary octyl groups and one hydrogen atom. Its molecular structure, featuring two bulky, branched, and nonpolar C8 alkyl chains, renders the molecule significantly lipophilic and hydrophobic. This structure is pivotal in determining its physical and chemical properties, including its solubility profile.

Like other long-chain aliphatic amines, this compound is generally a colorless to pale yellow liquid with a characteristic amine-like odor. Its high molecular weight and extensive nonpolar surface area mean it has a low vapor pressure and a high boiling point. These properties make it a subject of interest as a solvent extraction reagent, a corrosion inhibitor, and an intermediate in the synthesis of more complex molecules, such as specialized ligands and active pharmaceutical ingredients (APIs).[1] Understanding its solubility is critical for designing and optimizing these applications.

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in various common organic solvents, categorized by polarity.

| Solvent Class | Solvent Example | Polarity | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Low | Miscible | The nonpolar alkyl chains of this compound have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Diethyl Ether | Low | Miscible | Diethyl ether has a significant nonpolar character and can accept a hydrogen bond, readily solvating the amine.[2][3] |

| Chloroform | Mid | Soluble | Generally compatible, although some amines can be incompatible with chlorinated solvents like carbon tetrachloride.[4] | |

| Acetone | High | Soluble | While polar, acetone can dissolve many lipophilic compounds. Primary amines, however, can react with ketones.[4] | |

| Polar Protic | Ethanol | High | Soluble | The ethyl group of ethanol allows for some nonpolar interaction, while its hydroxyl group can interact with the amine.[2][3] |

| Methanol | High | Sparingly Soluble | Methanol is more polar than ethanol, making it a poorer solvent for highly nonpolar solutes. | |

| Water | Very High | Insoluble | The large hydrophobic alkyl groups prevent dissolution in water, where strong hydrogen bonding networks dominate.[5] |

Theoretical Basis for Solubility

The solubility of an amine is determined by the balance between its nonpolar alkyl chains and the polar amine group (-NH-).

-

Hydrogen Bonding: The nitrogen atom in a secondary amine has a lone pair of electrons and is bonded to one hydrogen, allowing it to act as both a hydrogen bond donor and acceptor.[4] This capability promotes solubility in polar protic solvents.

-

Van der Waals Forces: The two sec-octyl chains are large and nonpolar. The dominant intermolecular forces they exhibit are weak van der Waals forces.

-

Hydrophobic Effect: In the case of this compound, the combined size of the two C8 chains creates a significant hydrophobic character that far outweighs the polar contribution of the single N-H bond. Solubility decreases as the hydrocarbon portion of an amine molecule becomes larger.[4][6]

This relationship is visualized in the diagram below.

Caption: Logical flow diagram illustrating how the molecular components of this compound dictate its solubility in different solvent types.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard "shake-flask" or visual miscibility method for determining the solubility of a liquid like this compound. This method is a foundational technique in pharmaceutical and chemical research.[7]

Objective: To determine the qualitative (miscible, soluble, insoluble) and semi-quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, ethanol, acetone)

-

Calibrated positive displacement pipettes or analytical balance

-

Glass vials or test tubes with solvent-resistant caps

-

Vortex mixer

-

Constant temperature bath or shaker

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Bring the this compound and the selected solvent to the desired experimental temperature (e.g., 25°C) by placing them in a constant temperature bath.

-

-

Qualitative Miscibility Test:

-

Add 1 mL of the organic solvent to a glass vial.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the mixture. The formation of a single, clear, homogeneous phase indicates miscibility. The presence of turbidity, cloudiness, or distinct layers indicates immiscibility or partial solubility.

-

-

Semi-Quantitative Solubility Determination (if not miscible):

-

Accurately weigh or measure a known volume of the solvent (e.g., 5 mL) into a vial.

-

Using a calibrated pipette, add a small, precise aliquot of this compound (e.g., 10 µL) to the solvent.

-

Cap the vial and shake or vortex until the solute is completely dissolved.

-

Continue adding small, precise aliquots of this compound, ensuring complete dissolution after each addition.

-

The point at which a persistent cloudiness or a second phase (undissolved droplets) appears, even after vigorous mixing, is the saturation point.

-

Record the total volume of this compound added.

-

-

Calculation and Reporting:

-

Calculate the solubility in terms of volume/volume percent (v/v %) or, by using the density, convert to a mass/volume (g/mL) or mass/mass (w/w) basis.

-

Report the solubility along with the experimental temperature, as solubility is temperature-dependent.

-

The workflow for this experimental protocol is visualized below.

Caption: Step-by-step workflow for the experimental determination of this compound solubility in an organic solvent.

References

- 1. This compound | 5412-92-0 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of secondary amines, a critical functional group in the synthesis of pharmaceuticals and other complex organic molecules. We will explore the core principles governing their reactivity, delve into their most common synthetic transformations, present key quantitative data, and provide detailed experimental protocols for essential reactions.

Core Reactivity Principles of Secondary Amines

Secondary amines (R₂NH) are characterized by a nitrogen atom bonded to two organic substituents and one hydrogen. The lone pair of electrons on the nitrogen atom is the source of their reactivity, rendering them both basic and nucleophilic.

Nucleophilicity and Basicity: The reactivity of an amine is influenced by its electron density and the steric hindrance around the nitrogen atom.[1] Secondary amines are generally more nucleophilic than primary amines. This is attributed to the inductive electron-donating effect of the two alkyl groups, which increases the electron density on the nitrogen atom.[2] However, this effect is balanced by steric hindrance; bulky alkyl groups can impede the amine's ability to attack an electrophilic center.[3] Consequently, while secondary amines are typically stronger nucleophiles than primary amines, tertiary amines are often less nucleophilic due to significant steric hindrance.[2][3]

The basicity of secondary amines, measured by the pKa of their conjugate acids (R₂NH₂⁺), is also enhanced by the inductive effect of the alkyl groups. Most simple dialkylamines have pKa values for their ammonium ions in the range of 10 to 11, making them stronger bases than primary amines.[4][5]

Quantitative Reactivity Data

Quantitative data is essential for predicting reaction outcomes and optimizing conditions. The following tables summarize the basicity and nucleophilicity of common secondary amines.

Table 1: pKa Values of Selected Protonated Secondary Amines (R₂NH₂⁺)

This table presents the acid dissociation constants (pKa) for the conjugate acids of various secondary amines in aqueous solution. A higher pKa value corresponds to a stronger base.

| Secondary Amine | Structure | pKa of Conjugate Acid |

| Diethylamine | (CH₃CH₂)₂NH | 11.09 |

| Dimethylamine | (CH₃)₂NH | 10.73 |

| Di-n-propylamine | (CH₃CH₂CH₂)₂NH | 11.00 |

| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 |

| Pyrrolidine | C₄H₈NH | 11.27 |

| Piperidine | C₅H₁₀NH | 11.12 |

| Morpholine | C₄H₈ONH | 8.36[6] |

Data sourced from various pKa compilations.[4][7][8][9]

Table 2: Mayr Nucleophilicity Parameters (N) for Amines

The Mayr nucleophilicity scale provides a quantitative measure of nucleophilic reactivity. A higher N value indicates a stronger nucleophile. These values demonstrate that secondary amines are generally more nucleophilic than their primary counterparts.[10][11]

| Amine | Type | Nucleophilicity Parameter (N) in Water |

| Ammonia (NH₃) | - | 9.5 |

| Ethylamine | Primary | 12.9 |

| Diethylamine | Secondary | 14.7 |

| n-Propylamine | Primary | 13.3 |

| Isopropylamine | Primary | 12.0 |

| tert-Butylamine | Primary | 10.5 |

Data sourced from Mayr et al.[2]

Key Synthetic Reactions of Secondary Amines

Secondary amines participate in a wide array of synthetic transformations. The most fundamental of these are N-alkylation, N-acylation, and reactions with carbonyls to form enamines and iminium ions.

N-Alkylation

N-alkylation involves the reaction of a secondary amine with an alkyl halide (or other alkylating agent) to form a tertiary amine. The reaction proceeds via an Sₙ2 mechanism where the amine acts as the nucleophile.[12] A significant challenge in the alkylation of primary amines is over-alkylation, as the product amine is often more nucleophilic than the starting material.[2] However, the alkylation of a secondary amine to a tertiary amine is a synthetically valuable and common transformation.

References

- 1. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]

- 7. scribd.com [scribd.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. ochemtutor.com [ochemtutor.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Di-sec-octylamine: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides an in-depth look at the molecular weight and chemical formula of di-sec-octylamine, a secondary amine with notable applications in various chemical processes.

Core Molecular Data

This compound is a branched-chain aliphatic amine. Its molecular structure and composition are key determinants of its reactivity and physical properties. The fundamental quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅N | [1] |

| Molecular Weight | 241.46 g/mol | [1][2][3] |

| IUPAC Name | N-(1-methylheptyl)octan-2-amine | [1] |

| CAS Number | 5412-92-0 | [1] |

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a primary technique used to determine the accurate mass of a molecule. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the calculation of a highly precise molecular weight, which can be used to deduce the elemental composition.

Elemental Analysis: This method determines the percentage composition of each element (carbon, hydrogen, nitrogen) in the compound. A known mass of the sample is combusted, and the resulting amounts of carbon dioxide, water, and nitrogen gas are measured. These values are then used to calculate the empirical formula, which can be compared with the molecular formula derived from mass spectrometry to confirm the structure.

Molecular Structure and Composition

The molecular formula C₁₆H₃₅N indicates that a single molecule of this compound contains 16 carbon atoms, 35 hydrogen atoms, and one nitrogen atom. The "di-sec-octyl" prefix in its common name signifies the presence of two secondary octyl groups attached to the nitrogen atom.

Caption: Elemental composition of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Aliphatic Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of aliphatic secondary amines. The data and methodologies presented are intended to serve as a critical resource for researchers and professionals involved in chemical synthesis, reaction design, and drug development, where a thorough understanding of the energetic landscape of these compounds is paramount.

Core Thermochemical Data of Aliphatic Secondary Amines

The following tables summarize key thermochemical data for a range of aliphatic secondary amines. These values are essential for predicting reaction feasibility, calculating reaction enthalpies, and understanding the stability of these compounds. All data is presented for standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Compound Name | Formula | State | ΔfH° (kJ/mol) |

| Dimethylamine | (CH₃)₂NH | gas | -18.8 |

| Diethylamine | (C₂H₅)₂NH | liquid | -131 |

| Di-n-propylamine | (n-C₃H₇)₂NH | liquid | -156.1 to -153.1[1] |

| Diisopropylamine | (i-C₃H₇)₂NH | liquid | -183.3 |

| Di-n-butylamine | (n-C₄H₉)₂NH | liquid | -214.8 to -209.8[2] |

| N-Ethylmethylamine | C₂H₅NHCH₃ | gas | -41.8 |

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

| Compound Name | Formula | State | S° (J/mol·K) |

| Dimethylamine | (CH₃)₂NH | gas | 273.1 |

| Diethylamine | (C₂H₅)₂NH | liquid | 253.6 |

| Di-n-propylamine | (n-C₃H₇)₂NH | liquid | 323.8 |

| Diisopropylamine | (i-C₃H₇)₂NH | liquid | 292.9 |

| Di-n-butylamine | (n-C₄H₉)₂NH | liquid | 389.1 |

| N-Ethylmethylamine | C₂H₅NHCH₃ | gas | 313.4 |

Table 3: Standard Molar Heat Capacity (Cp°)

The standard molar heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one Kelvin at constant pressure.

| Compound Name | Formula | State | Cp° (J/mol·K) |

| Diethylamine | (C₂H₅)₂NH | liquid | 178.1[3] |

| Di-n-propylamine | (n-C₃H₇)₂NH | liquid | 225.8 |

| Di-n-butylamine | (n-C₄H₉)₂NH | liquid | 292.9[2] |

Table 4: Standard Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. It is a key indicator of the spontaneity of a formation reaction.

| Compound Name | Formula | State | ΔfG° (kJ/mol) |

| Dimethylamine | (CH₃)₂NH | gas | 68.5 |

| Diethylamine | (C₂H₅)₂NH | liquid | 80.8 |

| Di-n-butylamine | (n-C₄H₉)₂NH | liquid | 70.3 |

Experimental Protocols for Determining Thermochemical Properties

Accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the protocols for two key techniques used to measure the thermochemical properties of aliphatic secondary amines.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion of liquid and solid compounds, from which the enthalpy of formation can be calculated.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of a liquid aliphatic secondary amine.

Materials and Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen bomb

-

Calorimeter bucket

-

Stirrer

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Ignition unit

-

Pellet press (for solid samples, or viscous liquids absorbed on a combustible substrate)

-

Crucible (e.g., platinum or fused silica)

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Oxygen cylinder with pressure regulator

-

Benzoic acid (certified standard for calibration)

-

The aliphatic secondary amine sample of interest

-

Distilled water

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

-

Cut a piece of fuse wire of known length and mass and connect it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.

-

Assemble the bomb, seal it, and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely known mass of distilled water.

-

Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.

-

Allow the system to reach thermal equilibrium, recording the temperature at regular intervals for a few minutes to establish a baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals throughout the combustion and subsequent cooling period until a steady rate of temperature change is observed.

-

After the experiment, release the pressure from the bomb, and collect and titrate the nitric acid formed from the residual nitrogen in the bomb with a standard sodium carbonate solution.

-

Measure the length of the unburned fuse wire.

-

Calculate the effective heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.

-

-

Combustion of the Aliphatic Secondary Amine:

-

Accurately weigh a sample of the liquid aliphatic secondary amine (typically 0.5 - 1.0 g) into the crucible. For volatile amines, encapsulation in a gelatin capsule of known mass and enthalpy of combustion is necessary.

-

Follow the same procedure as for the calibration with benzoic acid (steps 2-10).

-

Determine the corrected temperature rise for the combustion of the amine.

-

Calculate the total heat released during the combustion of the amine sample.

-

Correct the total heat released for the heat of combustion of the fuse wire and any auxiliary materials (e.g., gelatin capsule), and for the heat of formation of nitric acid.

-

Calculate the standard enthalpy of combustion (ΔcH°) of the aliphatic secondary amine per mole.

-

-

Calculation of Enthalpy of Formation:

-

Using the balanced chemical equation for the combustion of the amine and the known standard enthalpies of formation of the products (CO₂(g) and H₂O(l)), calculate the standard enthalpy of formation (ΔfH°) of the amine using Hess's Law.

-

Reaction Calorimetry for Enthalpy of Reaction

Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction, providing direct information about the enthalpy of reaction (ΔrH°).

Objective: To determine the enthalpy of a reaction involving an aliphatic secondary amine, for example, its neutralization with an acid.

Materials and Apparatus:

-

Reaction calorimeter (e.g., heat flow or power compensation calorimeter)

-

Jacketed glass reactor vessel

-

Stirrer (e.g., mechanical or magnetic)

-

Temperature probes for the reactor and jacket

-

Automated dosing system (e.g., syringe pump)

-

Calibration heater

-

Data acquisition and control system

-

The aliphatic secondary amine of interest

-

Other reactants (e.g., a standard acid solution)

Procedure:

-

System Preparation and Calibration:

-

Assemble the reaction calorimeter, ensuring the reactor vessel is clean and dry.

-

Charge the reactor with a known amount of one of the reactants (e.g., the aliphatic secondary amine solution).

-

Start the stirrer and allow the system to reach the desired initial temperature and achieve thermal stability.

-

Perform an electrical calibration by supplying a known amount of heat to the reactor using the calibration heater. This allows for the determination of the overall heat transfer coefficient (UA).

-

-

Reaction Measurement:

-

Initiate the automated dosing of the second reactant (e.g., the acid solution) at a controlled rate.

-

The data acquisition system continuously records the temperatures of the reactor and the jacket, as well as the power supplied by the calibration heater (in power compensation mode) or the heat flow across the reactor wall (in heat flow mode).

-

Continue data acquisition until the reaction is complete and the thermal signal returns to the baseline.

-

-

Data Analysis:

-

The software calculates the instantaneous heat flow rate (q_r) throughout the reaction.

-

Integrate the heat flow rate over the duration of the reaction to obtain the total heat of reaction (Q_r).

-

Correct the total heat of reaction for any heat contributions from the dosing process (e.g., heat of mixing or dilution if determined separately).

-

Calculate the molar enthalpy of reaction (ΔrH°) by dividing the corrected total heat of reaction by the number of moles of the limiting reactant.

-

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important experimental workflows and logical relationships relevant to the thermochemical properties of aliphatic secondary amines.

Experimental Workflow for Bomb Calorimetry

References

Methodological & Application

Application Notes and Protocols for Di-sec-octylamine as a Corrosion Inhibitor for Steel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a well-established method to mitigate this issue. Di-sec-octylamine, a secondary amine with long alkyl chains, presents itself as a promising candidate for the corrosion protection of steel, particularly in acidic and neutral environments. Its efficacy is attributed to its ability to adsorb onto the steel surface, forming a protective hydrophobic barrier that impedes the corrosive process. This document provides detailed application notes and experimental protocols for evaluating the effectiveness of this compound as a corrosion inhibitor for steel.

Mechanism of Corrosion Inhibition

Long-chain amines, including this compound, function as corrosion inhibitors primarily through adsorption onto the metal surface. This process can involve both physisorption and chemisorption. The nitrogen atom in the amine group acts as a Lewis base, donating its lone pair of electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond (chemisorption). Additionally, in acidic solutions, the amine can become protonated, leading to electrostatic interactions with the negatively charged steel surface (physisorption). The long, bulky alkyl chains of this compound then orient themselves away from the surface, creating a dense, non-polar layer that repels water and corrosive species.[1][2] This protective film effectively blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus inhibiting corrosion.[3][4]

Figure 1: Corrosion and inhibition mechanism at the steel-solution interface.

Quantitative Data Summary

Table 1: Inhibition Efficiency of Di-dodecyl Amine from Weight Loss Measurements [5]

| Inhibitor Concentration (ppm) | Temperature (K) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) |

| 0 | 313 | 1.25 | - |

| 100 | 313 | 0.45 | 64.0 |

| 200 | 313 | 0.32 | 74.4 |

| 300 | 313 | 0.21 | 83.2 |

| 0 | 323 | 2.50 | - |

| 100 | 323 | 0.98 | 60.8 |

| 200 | 323 | 0.75 | 70.0 |

| 300 | 323 | 0.55 | 78.0 |

| 0 | 333 | 4.80 | - |

| 100 | 333 | 2.10 | 56.3 |

| 200 | 333 | 1.65 | 65.6 |

| 300 | 333 | 1.20 | 75.0 |

Table 2: Electrochemical Polarization Parameters for Di-dodecyl Amine [5]

| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| 0 | -475 | 1100 | 75 | 125 | - |

| 100 | -485 | 420 | 80 | 130 | 61.8 |

| 200 | -490 | 280 | 85 | 135 | 74.5 |

| 300 | -495 | 180 | 90 | 140 | 83.6 |

Experimental Protocols

To evaluate the corrosion inhibition performance of this compound on steel, a series of standard electrochemical and gravimetric tests should be performed.

Figure 2: General experimental workflow for inhibitor evaluation.

Weight Loss Method

This gravimetric method provides a direct measure of metal loss over a period of time.[6]

Materials:

-

Steel coupons of known dimensions and composition (e.g., mild steel)

-

Abrasive paper (e.g., silicon carbide paper of various grades)

-

Acetone and distilled water for cleaning

-

Analytical balance (accuracy ±0.1 mg)

-

Corrosive medium (e.g., 1M HCl or 3.5% NaCl solution)

-

This compound

-

Water bath or thermostat for temperature control

-

Desiccator

Protocol:

-

Coupon Preparation: Mechanically polish the steel coupons with abrasive paper to a mirror finish, wash them with distilled water, degrease with acetone, and dry them in a desiccator.

-

Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

-

Immersion: Immerse the weighed coupons in the corrosive solution with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

-

Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).

-

Final Weighing: After the immersion period, retrieve the coupons, carefully clean them to remove corrosion products (e.g., using a cleaning solution like Clarke's solution for acidic media), rinse with distilled water and acetone, dry, and reweigh.

-

Calculations:

-

Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

-

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps to classify the inhibitor type.[7]

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (WE): Steel sample with a defined exposed area

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Counter Electrode (CE): Platinum or graphite rod

-

-

Corrosive medium with and without this compound

Protocol:

-

Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.

-

Cell Setup: Assemble the three-electrode cell with the prepared WE, RE, and CE in the corrosive solution.

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

-

Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Data Analysis:

-

Plot the potentiodynamic polarization curve (log |current density| vs. potential).

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

-

Calculate the Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[8][9]

Materials:

-

Potentiostat/Galvanostat with a frequency response analyzer

-

Three-electrode cell (as for PDP)

-

Corrosive medium with and without this compound

Protocol:

-

Electrode and Cell Setup: Prepare the electrode and set up the cell as described for the PDP measurements.

-

Stabilization: Allow the system to reach a steady state at the OCP.

-

Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

-

Data Analysis:

-

Present the impedance data as Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.

-

Calculate the Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

-

Logical Relationships in Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor is expected to be dependent on its concentration. Generally, as the concentration of the inhibitor increases, the surface coverage on the steel also increases, leading to a higher inhibition efficiency up to a certain point, after which it may plateau. This relationship can be visualized as follows:

Figure 3: Relationship between inhibitor concentration and corrosion inhibition.

Conclusion

This compound holds potential as an effective corrosion inhibitor for steel. The protocols outlined in this document provide a comprehensive framework for its evaluation. By employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques, researchers can systematically quantify its inhibition efficiency and elucidate its mechanism of action. The provided data on a similar long-chain secondary amine serves as a useful reference for what can be expected in terms of performance. Further studies should focus on optimizing the inhibitor concentration, evaluating its performance under various environmental conditions (e.g., temperature, pH, flow), and conducting surface analysis to visualize the protective film.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Protocol for Metal Ion Separation using Di-sec-octylamine

Introduction

Solvent extraction, also known as liquid-liquid extraction, is a widely employed technique for the separation and purification of metal ions from aqueous solutions. This method is crucial in various fields, including hydrometallurgy, nuclear fuel reprocessing, and the pharmaceutical industry for the removal of metallic impurities. The selectivity and efficiency of solvent extraction are largely dependent on the choice of the organic extractant.

Amines, particularly long-chain alkylamines, are effective extractants for various metal ions. Di-sec-octylamine, a secondary amine, functions as a liquid anion exchanger. The extraction mechanism typically involves the formation of an ion-pair between the protonated amine in the organic phase and a negatively charged metal complex in the aqueous phase. The efficiency of this extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant and metal ion, the type of diluent used, and the contact time.

This application note provides a generalized protocol for the separation of metal ions using this compound. While specific literature on this compound is limited, this protocol has been adapted from established procedures for its structural isomer, Di-n-octylamine, particularly for the extraction of uranium.[1] Researchers should consider this a starting point and optimize the parameters for their specific metal ion of interest.

Experimental Data

The following tables summarize quantitative data from studies using octylamine derivatives for the extraction of various metal ions. This data is intended to provide a comparative reference for expected performance.

Table 1: Extraction of Uranium(VI) using Di-n-octylamine (DOA)

| Parameter | Condition | Extraction Efficiency (%) | Reference |

| DOA Concentration | 0.2 M in kerosene | > 91% | [1] |

| pH | 2.0 | > 91% | [1] |

| Contact Time | 30 minutes | > 91% | [1] |

| Aqueous/Organic Phase Ratio | 1:1 | > 91% | [1] |

Table 2: Stripping of Uranium(VI) from Loaded Di-n-octylamine (DOA)

| Stripping Agent | Concentration | Stripping Efficiency (%) | Reference |

| Nitric Acid (HNO₃) | 1.5 M | 89% | [1] |

Experimental Protocol: Separation of Uranium(VI)

This protocol details a representative procedure for the solvent extraction of Uranium(VI) from an acidic sulfate solution using this compound.

3.1. Materials and Reagents

-

Organic Phase:

-

This compound (extractant)

-

Kerosene (diluent)

-

-

Aqueous Phase (Feed):

-

Uranyl sulfate (UO₂SO₄) solution of known concentration

-

Sulfuric acid (H₂SO₄) for pH adjustment

-

-

Stripping Solution:

-

Nitric acid (HNO₃)

-

-

Equipment:

-

Separatory funnels

-

Mechanical shaker

-

pH meter

-

Analytical instrumentation for metal ion concentration determination (e.g., ICP-OES, UV-Vis Spectrophotometer)

-

3.2. Preparation of Solutions

-

Organic Phase Preparation: Prepare a 0.2 M solution of this compound in kerosene. For example, to prepare 100 mL of the organic phase, dissolve the appropriate molar amount of this compound in kerosene and bring the final volume to 100 mL.

-

Aqueous Phase (Feed) Preparation: Prepare a stock solution of Uranyl sulfate in deionized water. The working feed solution should be prepared by diluting the stock solution to the desired concentration. Adjust the pH of the feed solution to 2.0 using dilute sulfuric acid.

-

Stripping Solution Preparation: Prepare a 1.5 M solution of nitric acid in deionized water.

3.3. Extraction Procedure

-

Place equal volumes (e.g., 20 mL) of the prepared aqueous feed solution and the organic phase into a separatory funnel. This corresponds to a 1:1 aqueous to organic (A/O) phase ratio.[1]

-

Secure the separatory funnel in a mechanical shaker and agitate for 30 minutes to ensure thorough mixing and to reach equilibrium.[1]

-

After shaking, allow the phases to separate completely.

-

Carefully separate the two phases. The aqueous phase is the raffinate (depleted of the metal ion), and the organic phase is the loaded organic (enriched with the metal ion).

-

Determine the concentration of the metal ion in the raffinate using a suitable analytical technique. The concentration in the loaded organic phase can be calculated by mass balance.

3.4. Stripping (Back-Extraction) Procedure

-

Take a known volume of the loaded organic phase and place it in a clean separatory funnel.

-

Add an equal volume of the 1.5 M nitric acid stripping solution, resulting in a 1:1 organic to aqueous (O/A) phase ratio.[1]

-

Shake the mixture for 15 minutes.[1]

-

Allow the phases to separate.

-

Collect the aqueous phase, which now contains the stripped metal ion.

-

Analyze the metal ion concentration in both the stripped organic phase and the aqueous stripping solution to determine the stripping efficiency.

Workflow Diagram

Caption: Workflow for metal ion separation via solvent extraction.

Conclusion

This compound is a promising extractant for the separation of metal ions from aqueous solutions. The provided protocol, adapted from studies on its structural isomer, offers a robust starting point for developing specific separation methodologies. Key parameters such as pH, extractant concentration, and contact time should be optimized to achieve maximum extraction and separation efficiency for the target metal ion. The general workflow of extraction followed by stripping allows for the recovery of the purified metal and the potential for recycling the organic phase, making it an efficient and versatile technique for researchers in various scientific disciplines.

References

Application of Di-sec-octylamine in Hydrometallurgy: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Therefore, to provide a comprehensive and practical guide within the scope of amine-based solvent extraction, this document will present detailed application notes and protocols for a closely related and extensively studied extractant: Tri-n-octylamine (TOA) . The principles and methodologies described herein for TOA can serve as a foundational framework for the investigation and development of protocols for less-documented amines such as Di-sec-octylamine.

Introduction to Amine-Based Extractants in Hydrometallurgy

Solvent extraction is a crucial hydrometallurgical technique for the selective separation and purification of metals from aqueous solutions. Amine-based extractants, particularly tertiary amines like Tri-n-octylamine (TOA), are widely employed for the extraction of various metals, including zinc, cobalt, and precious metals. These extractants function as liquid anion exchangers, where the amine in an organic diluent is protonated by an acid and subsequently forms an ion-pair with a negatively charged metal complex from the aqueous phase. The selectivity of the extraction process is influenced by factors such as the type of amine, the composition of the aqueous phase (e.g., chloride concentration), and the pH.

Application of Tri-n-octylamine (TOA) in the Extraction of Zinc and Cobalt

Tri-n-octylamine has demonstrated high efficiency in the selective extraction of zinc and cobalt from acidic chloride solutions. The following sections provide quantitative data and detailed protocols for these applications.

Data Presentation: Extraction of Zinc and Cobalt with TOA

The following tables summarize the extraction efficiency of zinc and cobalt using Tri-n-octylamine under various experimental conditions as reported in the literature.

Table 1: Solvent Extraction of Zinc(II) from Spent Pickling Solution using Tri-n-octylamine (TOA)

| Parameter | Optimal Condition | Extraction Efficiency (%) | Co-extracted Iron (%) | Reference |

| Organic Phase Composition | 30% (v/v) TOA, 20% (v/v) iso-octanol, 50% (v/v) sulfonated kerosene | 83.75 | 1.8 | [2] |

| Phase Ratio (Organic:Aqueous) | 2:1 | 83.75 | 1.8 | [2] |

| Extraction Time | 10 min | 83.75 | 1.8 | [2] |

Table 2: Solvent Extraction of Cobalt(II) from Acidic Chloride Media using Tri-n-octylamine (TOA)

| TOA Concentration (M) | Aqueous Phase Composition | Temperature (K) | Extraction Efficiency (%) | Reference |

| 1.5 | Acidic Chloride Media | - | 76.7 | [3] |

| 0.1 | 0.01 M Co(II), 3 M HCl, 1.5 M KCl | 298 | 61.06 | [4] |

| 0.1 | 0.01 M Co(II), 3 M HCl, 1.5 M KCl | 328 | 72.49 | [4] |

Experimental Protocols

The following are detailed protocols for the solvent extraction and stripping of zinc and cobalt using Tri-n-octylamine.

Protocol for Solvent Extraction of Zinc(II) from Spent Pickling Solution

This protocol is based on the methodology for the effective extraction and separation of zinc from iron in spent pickling solutions.[2]

3.1.1. Materials and Reagents

-

Aqueous Phase: Spent pickling solution containing Zinc(II) and Iron(II/III) ions in a chloride medium.

-

Organic Phase:

-

Extractant: Tri-n-octylamine (TOA)

-

Modifier: Iso-octanol

-

Diluent: Sulfonated kerosene

-

-

Stripping Solution: 2.0 mol/L Ammonia solution (NH₃·H₂O)

-

Separatory funnels

-

Mechanical shaker

-

pH meter

-

Analytical instrumentation for metal analysis (e.g., Atomic Absorption Spectroscopy - AAS)

3.1.2. Preparation of the Organic Phase

-

Prepare the organic phase by mixing 30% (v/v) Tri-n-octylamine, 20% (v/v) iso-octanol, and 50% (v/v) sulfonated kerosene.

-

Ensure complete miscibility by thorough mixing.

3.1.3. Extraction Procedure

-

Take a known volume of the spent pickling solution (aqueous phase) and place it in a separatory funnel.

-

Add the prepared organic phase at an organic to aqueous phase volume ratio of 2:1.

-

Shake the mixture vigorously for 10 minutes using a mechanical shaker to ensure intimate contact and facilitate mass transfer.

-

Allow the phases to separate completely.

-

Separate the zinc-loaded organic phase from the aqueous raffinate.

-

Analyze the zinc and iron concentrations in the raffinate to determine the extraction efficiency.

3.1.4. Stripping Procedure

-

Take the zinc-loaded organic phase and place it in a clean separatory funnel.

-

Add the 2.0 mol/L ammonia stripping solution at an organic to aqueous phase volume ratio of 1:2.

-

Shake the mixture for a sufficient time to allow the transfer of zinc from the organic phase to the aqueous stripping solution.

-

Allow the phases to separate.

-

Collect the zinc-rich aqueous stripping solution.

-

Analyze the zinc concentration in the stripped organic phase and the aqueous solution to determine the stripping efficiency. A stripping efficiency of over 90% can be achieved with this method.[2]

Protocol for Solvent Extraction of Cobalt(II) from Acidic Chloride Medium

This protocol is based on the extraction of cobalt from acidic chloride solutions using TOA.[3][4]

3.2.1. Materials and Reagents

-

Aqueous Phase: Synthetic solution of Co(II) in hydrochloric acid (e.g., 0.01 M Co(II) in 3 M HCl with 1.5 M KCl as a salting-out agent).

-

Organic Phase:

-

Extractant: Tri-n-octylamine (TOA)

-

Diluent: Kerosene

-

-

Stripping Solution: Dilute acid or water.

-

Separatory funnels

-